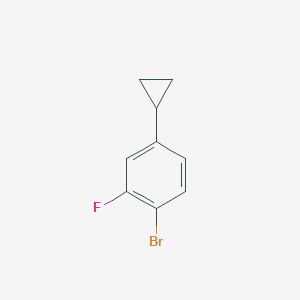

1-Bromo-4-cyclopropyl-2-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-4-cyclopropyl-2-fluorobenzene is a derivative of benzene, with a bromine atom and a cyclopropyl group attached to the benzene ring . It has a molecular weight of 215.06 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-cyclopropyl-2-fluorobenzene consists of a benzene ring with a bromine atom, a cyclopropyl group, and a fluorine atom attached to it . The InChI code for this compound is1S/C9H8BrF/c10-8-4-3-7 (5-9 (8)11)6-1-2-6/h3-6H,1-2H2 . Physical And Chemical Properties Analysis

1-Bromo-4-cyclopropyl-2-fluorobenzene is a liquid at room temperature . It has a molecular weight of 215.06 . More specific physical and chemical properties are not available in the resources.Applications De Recherche Scientifique

Synthesis and Reactivity

1-Bromo-4-cyclopropyl-2-fluorobenzene serves as a versatile intermediate in the synthesis of complex molecules. Ermert et al. (2004) explored various pathways to synthesize no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, a compound significant for 18F-arylation reactions in the development of radiopharmaceuticals (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004). This study highlights the importance of 1-Bromo-4-cyclopropyl-2-fluorobenzene and its derivatives in facilitating the synthesis of labeled compounds for medical imaging.

Electrophilic Fluorination

The study of electrophilic fluorination reactions is another area where derivatives of 1-Bromo-4-cyclopropyl-2-fluorobenzene find application. For instance, Barnes et al. (1994) demonstrated the fluorination of a highly functionalized pyrrole, showcasing the compound's utility in introducing fluorine atoms into complex molecules, which is crucial for developing pharmaceuticals and agrochemicals (Barnes, Yulin, & Hunt, 1994).

Material Science and Battery Technology

In the realm of materials science and battery technology, derivatives of 1-Bromo-4-cyclopropyl-2-fluorobenzene have been investigated for their potential to enhance the performance of lithium-ion batteries. Zhang Qian-y (2014) reported the use of 4-bromo-2-fluoromethoxybenzene (BFMB) as a novel bi-functional electrolyte additive, improving the thermal stability and safety of lithium-ion batteries (Zhang, 2014).

Organic Chemistry and Catalysis

The compound and its related derivatives have also found significant applications in organic chemistry and catalysis. Chen et al. (2014) conducted a study on palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles, illustrating the compound's utility in synthesizing heterocyclic compounds. This research provides insights into developing new synthetic methodologies for constructing complex organic molecules (Chen, Natte, Neumann, & Wu, 2014).

Safety and Hazards

1-Bromo-4-cyclopropyl-2-fluorobenzene is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, using personal protective equipment, and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

It’s known that brominated and fluorinated benzene derivatives often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

1-Bromo-4-cyclopropyl-2-fluorobenzene, like other halogenated benzene derivatives, is likely to undergo reactions such as free radical bromination and nucleophilic substitution . The bromine atom can be replaced by other groups, leading to a variety of compounds with potential biological activity .

Biochemical Pathways

Halogenated benzene derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its lipophilicity, molecular size, and the presence of the halogen atoms .

Result of Action

It’s known that halogenated benzene derivatives can have various effects at the molecular and cellular level, depending on their specific structure and the cells they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-cyclopropyl-2-fluorobenzene. For instance, the compound is a gas/vapor heavier than air and may accumulate in confined spaces, particularly at or below ground level . It’s also noted that halogenated organics generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms .

Propriétés

IUPAC Name |

1-bromo-4-cyclopropyl-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBIPARCILVLTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-cyclopropyl-2-fluorobenzene | |

CAS RN |

1353854-74-6 |

Source

|

| Record name | 1-bromo-4-cyclopropyl-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2925256.png)

![1-((2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)azolidine-2,5-dione](/img/structure/B2925260.png)

![2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2925261.png)

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2925263.png)

![4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride](/img/structure/B2925264.png)

![4-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2925267.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2925273.png)